Piperazine, 2,5-dimethyl-1,4-bis[3-[(methylsulfonyl)oxy]-1-oxopropyl]-
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Overview
Description
Piperazine, 2,5-dimethyl-1,4-bis[3-[(methylsulfonyl)oxy]-1-oxopropyl]- is a complex organic compound that belongs to the piperazine family. Piperazines are known for their wide range of biological and pharmaceutical activities. This particular compound is characterized by its unique structure, which includes two methylsulfonyl groups and a piperazine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives, including Piperazine, 2,5-dimethyl-1,4-bis[3-[(methylsulfonyl)oxy]-1-oxopropyl]-, typically involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach is the Ugi reaction, which is a multi-component reaction that forms piperazine derivatives . Additionally, the ring opening of aziridines under the action of N-nucleophiles and the intermolecular cycloaddition of alkynes bearing amino groups are also employed .
Industrial Production Methods
Industrial production of piperazine derivatives often involves large-scale reactions using readily available starting materials. For example, the ammoniation of 1,2-dichloroethane or ethanolamine can produce piperazine as a co-product . These methods are optimized for high yield and purity, making them suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
Piperazine, 2,5-dimethyl-1,4-bis[3-[(methylsulfonyl)oxy]-1-oxopropyl]- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The conditions for these reactions vary, but they often require specific temperatures, solvents, and catalysts to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Piperazine, 2,5-dimethyl-1,4-bis[3-[(methylsulfonyl)oxy]-1-oxopropyl]- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a tool for studying enzyme interactions and protein functions.
Medicine: It is investigated for its potential therapeutic effects, including its use as an anthelmintic agent.
Industry: It is used in the production of polymers, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Piperazine, 2,5-dimethyl-1,4-bis[3-[(methylsulfonyl)oxy]-1-oxopropyl]- involves its interaction with specific molecular targets. In biological systems, it may act by paralyzing parasites, allowing the host body to expel them . The compound’s molecular targets and pathways include ion channels and neurotransmitter receptors, which are crucial for its biological activity.
Comparison with Similar Compounds
Similar Compounds
Piperazine: A simpler compound with a similar core structure but without the methylsulfonyl groups.
1,4-Dimethylpiperazine: Another derivative with two methyl groups attached to the piperazine ring.
cis-2,5-Dimethylpiperazine: A stereoisomer with a different spatial arrangement of the methyl groups.
Uniqueness
Piperazine, 2,5-dimethyl-1,4-bis[3-[(methylsulfonyl)oxy]-1-oxopropyl]- is unique due to its specific functional groups, which confer distinct chemical and biological properties. These groups enhance its solubility, reactivity, and potential therapeutic applications compared to other piperazine derivatives.
Properties
CAS No. |
61800-74-6 |
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Molecular Formula |
C14H26N2O8S2 |
Molecular Weight |
414.5 g/mol |
IUPAC Name |
[3-[2,5-dimethyl-4-(3-methylsulfonyloxypropanoyl)piperazin-1-yl]-3-oxopropyl] methanesulfonate |
InChI |
InChI=1S/C14H26N2O8S2/c1-11-9-16(14(18)6-8-24-26(4,21)22)12(2)10-15(11)13(17)5-7-23-25(3,19)20/h11-12H,5-10H2,1-4H3 |
InChI Key |
ATZPAHQHQBKEJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(C(CN1C(=O)CCOS(=O)(=O)C)C)C(=O)CCOS(=O)(=O)C |
Origin of Product |
United States |
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